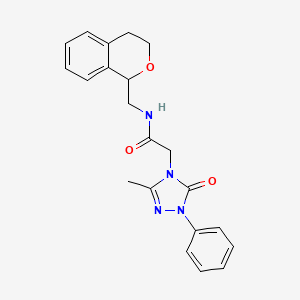![molecular formula C15H15ClN2O3S B5578232 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide” is a small molecule with the linear formula C10H14N2O3S . It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines, which are compounds containing an acetamide group that is N-linked to an arylethylamine .
Molecular Structure Analysis
The molecular weight of this compound is 242.299 . The chemical formula is C10H14N2O3S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is 242.299 and the chemical formula is C10H14N2O3S .Aplicaciones Científicas De Investigación
1. Biocatalysis in Drug Metabolism
LY451395, a biaryl-bis-sulfonamide closely related to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, has been studied for its biocatalytic applications in drug metabolism. The microbial-based biocatalytic system, specifically using Actinoplanes missouriensis, has been demonstrated to produce significant amounts of mammalian metabolites for drugs like LY451395. This process supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy and serves as a method to generate analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
2. Antifungal Properties of Sulfonylamido Derivatives
Sulfonylamido derivatives, which are structurally related to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, have been found to exhibit moderate antifungal properties. These derivatives are effective against Aspergillus and Candida spp, with some showing activity levels comparable to ketoconazole, a well-known antifungal agent (Briganti et al., 1997).
3. Soil Transport and Environmental Impact
The transport characteristics of chlorsulfuron, a compound similar in structure to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, have been investigated in soil columns. Understanding the mobility of such compounds in agricultural soils is crucial for predicting their environmental impact. This research is essential for assessing the potential contamination risks of similar sulfonylurea herbicides in soil and water (Veeh et al., 1994).
4. Synthesis of Novel Organic Compounds
Research into the synthesis of novel organic compounds using derivatives of sulfonylamides, akin to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, has led to the creation of diverse chemical structures. These synthesized compounds have potential applications in various fields of chemistry and pharmaceuticals (Slivchuk et al., 2008).
5. Role in Insecticidal Activity
Compounds structurally similar to N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide, such as flubendiamide, have been noted for their strong insecticidal activity, particularly against lepidopterous pests. These compounds have unique chemical structures and are considered safe for non-target organisms, making them suitable for integrated pest management programs (Tohnishi et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(7-5-11)22(17,20)21/h1-7,10H,8-9H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJULLVGCXTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)
![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)
![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)


![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)